molecular formula C10H6Cl2N2O B126118 4,5-Dichloro-2-phenylpyridazin-3-one CAS No. 1698-53-9

4,5-Dichloro-2-phenylpyridazin-3-one

Cat. No. B126118
CAS RN: 1698-53-9
M. Wt: 241.07 g/mol
InChI Key: VKWCOHVAHQOJGU-UHFFFAOYSA-N
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Description

While the provided papers do not directly discuss 4,5-Dichloro-2-phenylpyridazin-3-one, they offer insights into related compounds and their synthesis, which can be informative for understanding the chemical context of similar pyridazine derivatives. Pyridazine compounds are important intermediates in the synthesis of pesticides and antiviral drugs, as evidenced by the research on the synthesis of 3-chloro-4-methylpyridazine and 3-chloro-5-methylpyridazine . These compounds are synthesized through multi-step processes involving readily available materials and are characterized by spectroscopic techniques such as NMR.

Synthesis Analysis

The synthesis of related pyridazine compounds typically involves a multi-step process starting from basic raw materials like hydrazine hydrate and citraconic anhydride. The process includes chlorination, substitution, and oxidation reactions . These methods are noted for their mild reaction conditions and suitability for industrial production, with total product yields ranging from 27% to 30%. Although the specific synthesis of 4,5-Dichloro-2-phenylpyridazin-3-one is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR . For instance, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques and further examined with quantum chemical methods . These techniques provide detailed information about the molecular geometry and vibrational frequencies, which are essential for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridazine derivatives are crucial for determining the final structure and properties of the compound. Chlorination and substitution reactions are common in the synthesis of these intermediates . The specific reactions that 4,5-Dichloro-2-phenylpyridazin-3-one undergoes would likely be similar, involving halogenation and functional group modifications to achieve the desired chloro and phenyl substitutions on the pyridazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be deduced from their molecular structure and the results of spectroscopic analysis. For example, the crystal structure analysis provides information on the compound's density and crystal system . Quantum chemical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential map, offer insights into the electronic properties and reactivity of the compound . These properties are important for predicting the behavior of the compound in various chemical environments and for its potential applications in pharmaceuticals or as a pesticide intermediate.

Scientific Research Applications

Nucleophilic Substitution and Hydrodeiodination

Károlyházy et al. (2010) explored the reaction of 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one, a compound related to 4,5-Dichloro-2-phenylpyridazin-3-one. This study demonstrated that treating this compound with hydrogen iodide leads to nucleophilic substitution and hydrodeiodination, yielding derivatives of pyridazin-3(2H)-one. The study was instrumental in understanding the chemical behavior of chloropyridazinones in the presence of iodide ions (Károlyházy et al., 2010).

Synthesis of Pyridazinone Derivatives

Another significant study by Wu et al. (2012) involved synthesizing N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives. These compounds, which are related to 4,5-Dichloro-2-phenylpyridazin-3-one, exhibited notable insecticidal activities. This research provided valuable insights into the potential of pyridazin-3(2H)-one derivatives in developing new insecticides (Wu et al., 2012).

Metal Complex Dyes Derivation

Rangnekar et al. (1999) focused on deriving metal complex dyes from 5-arylazo-4-hydroxy-2-phenylpyridazine-3-ones, using a key compound related to 4,5-Dichloro-2-phenylpyridazin-3-one. Their work assessed these dyes' performance on wool fibers, offering insights into the application of such compounds in textile dyeing (Rangnekar et al., 1999).

Phosphonium Salts Synthesis

Polezhaeva et al. (2001) reported the reaction of 4,5-bis(diphenylphosphino)-1-phenylpyridazin-6-one, a compound closely related to 4,5-Dichloro-2-phenylpyridazin-3-one, with various halides to produce bis-phosphonium salts. These reactions are important in the synthesis of phosphonium salts, which have various applications in organic synthesis and catalysis (Polezhaeva et al., 2001).

properties

IUPAC Name

4,5-dichloro-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6Cl2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWCOHVAHQOJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168751
Record name 2-Phenyl-4,5-dichloro-3-pyridazinone
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Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,5-dichloro-2-phenylpyridazin-3(2H)-one

CAS RN

1698-53-9
Record name 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone
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Record name 2-Phenyl-4,5-dichloro-3-pyridazinone
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Record name 4,5-dichloro-2,3-dihydro-2-phenylpyridazin-3-one
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Synthesis routes and methods

Procedure details

Mucochloric acid (9.3 g, 0.055 moles) was dissolved in ethanol (60 ml) and phenyl hydrazine (5.4 g, 0.05 moles) was added. The reaction mixture was stirred at room temperature for 2 hours. Evaporated to a low bulk and the residue was suspended in glacial acetic acid (60 ml). Refluxed with stirring for 3 hours. Evaporated to dryness and triturated with methanol to give the required product as a pale brown solid. (11.0 g, 91%)
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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